Ylangenyl acetate

Description

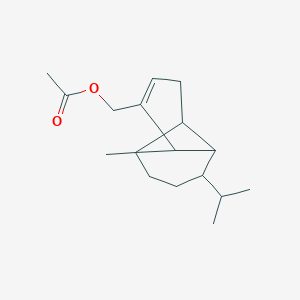

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVJFXOTPVHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Chemical Architecture of Ylangenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 17, 2025

Abstract

Ylangenyl acetate, a sesquiterpenoid constituent isolated from the fruits of Schisandra chinensis, holds potential interest for researchers in natural product chemistry and drug discovery. Its complete chemical structure elucidation is paramount for understanding its biosynthetic pathways, pharmacological activity, and potential for synthetic derivatization. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural determination of sesquiterpenoids, using a representative example from Schisandra chinensis due to the limited availability of specific public data on this compound. The principles and techniques detailed herein are directly applicable to the structural characterization of this compound and other novel sesquiterpenoids.

Introduction

This compound is a naturally occurring sesquiterpenoid identified in the essential oil of Schisandra chinensis fruits.[1][2][3] It possesses the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol .[2] As a member of the vast and structurally diverse class of sesquiterpenoids, its chemical architecture is based on a 15-carbon backbone, biosynthetically derived from three isoprene units, with the addition of an acetate functional group. The precise arrangement of atoms and stereochemistry defines its unique properties and biological activity.

The elucidation of such a structure is a systematic process that relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will walk through the typical experimental workflow and data analysis involved in this process.

Experimental Protocols

The structural elucidation of a natural product like this compound typically begins with its isolation and purification from the source material, followed by spectroscopic analysis.

Isolation of Sesquiterpenoids from Schisandra chinensis

A general procedure for the isolation of sesquiterpenoids from the fruits of Schisandra chinensis is as follows:

-

Extraction: Dried and powdered fruits of Schisandra chinensis are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoids are typically found in the less polar fractions (e.g., n-hexane and ethyl acetate).

-

Chromatographic Separation: The sesquiterpenoid-rich fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. These techniques may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure compounds.

-

Spectroscopic Analysis

Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the presence of specific functional groups in the molecule based on the absorption of infrared radiation at characteristic frequencies. For this compound, key absorptions would be expected for the ester carbonyl (C=O) group and C-O bonds.

-

Data Presentation: A Representative Sesquiterpenoid from Schisandra chinensis

As specific, publicly available spectroscopic data for this compound is limited, the following tables present representative ¹H and ¹³C NMR data for a known sesquiterpenoid isolated from Schisandra chinensis. This data illustrates the type of information obtained and its utility in structure elucidation.

Table 1: Representative ¹H NMR Data for a Sesquiterpenoid from Schisandra chinensis (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.35 | t | 1H | 7.2 | Olefinic Proton |

| 4.50 | dd | 1H | 11.5, 5.5 | H attached to oxygen-bearing carbon |

| 2.05 | s | 3H | - | Acetate Methyl Protons |

| 1.68 | s | 3H | - | Olefinic Methyl Protons |

| 0.95 | d | 3H | 6.8 | Methyl Protons |

| 0.88 | d | 3H | 6.8 | Methyl Protons |

Table 2: Representative ¹³C NMR Data for a Sesquiterpenoid from Schisandra chinensis (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.5 | C | Ester Carbonyl Carbon |

| 141.2 | C | Olefinic Carbon |

| 120.8 | CH | Olefinic Carbon |

| 80.1 | CH | Carbon attached to Oxygen |

| 45.3 | CH | - |

| 38.7 | CH₂ | - |

| 28.2 | CH₂ | - |

| 25.7 | CH₃ | Olefinic Methyl Carbon |

| 21.1 | CH₃ | Acetate Methyl Carbon |

| 19.8 | CH₃ | Methyl Carbon |

| 16.5 | CH₃ | Methyl Carbon |

Visualization of the Elucidation Workflow

The logical process of elucidating a chemical structure from spectroscopic data can be visualized as a workflow. This involves integrating information from different spectroscopic techniques to piece together the molecular puzzle.

Conclusion

The chemical structure elucidation of this compound, a sesquiterpenoid from Schisandra chinensis, is a meticulous process that relies on the synergistic application of modern spectroscopic techniques. While specific data for this compound remains scarce in public databases, the principles and experimental protocols outlined in this guide provide a robust framework for its characterization. The representative data and workflow presented herein serve as a valuable resource for researchers and scientists engaged in the exploration of novel natural products and their potential applications in drug development. Further research involving the isolation and comprehensive spectroscopic analysis of this compound is necessary to fully define its chemical structure and unlock its therapeutic potential.

References

Technical Guide: Unraveling the Properties of CAS Number 90039-63-7, Commercially Known as Ylang-Ylang Oil

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the substance associated with CAS number 90039-63-7. It is imperative to clarify that this CAS number refers to the complex essential oil extracted from the flowers of the Cananga odorata tree, commonly known as Ylang-Ylang Oil. While the user query specified "ylangenyl acetate," this compound is a constituent of the broader essential oil. This document will therefore focus on the properties of Ylang-Ylang Oil, while also referencing its key components, including this compound, where relevant. This guide synthesizes critical data on the oil's chemical composition, physicochemical properties, and significant biological activities, presenting it in a manner accessible to researchers and professionals in drug development.

Chemical Identity and Composition

CAS number 90039-63-7 is assigned to Oils, ylang-ylang. This is a complex mixture of volatile organic compounds obtained through steam distillation of fresh Cananga odorata flowers. The composition of the oil can vary significantly depending on the geographical origin, the stage of flower development, and the specific fraction collected during the distillation process. The distillation process is often fractional, yielding different grades of the oil, such as Extra, I, II, and III, with the earlier fractions being richer in esters and the later fractions containing more sesquiterpenes.[1]

This compound is a fragrance compound and an ester that is a constituent of ylang-ylang oil.[2] The oil is a rich source of various chemical compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[3]

Table 1: Major Chemical Constituents of Ylang-Ylang Oil

| Compound Class | Major Components | Typical Percentage Range (%) | Reference |

| Esters | Benzyl acetate, Geranyl acetate, Benzyl benzoate, Farnesyl acetate, Methyl benzoate, Benzyl salicylate | 5-20 (Benzyl acetate), 3-15 (Geranyl acetate) | [3][4] |

| Monoterpenols | Linalool, Geraniol | 10-30 (Linalool) | [3][4] |

| Sesquiterpenes | β-Caryophyllene, Germacrene D, α-Farnesene, α-Humulene | 5-25 (β-Caryophyllene), 5-20 (Germacrene D) | [3][4] |

| Phenols | p-Cresyl methyl ether | 5-16 | [3] |

Physicochemical Properties

Ylang-Ylang Oil is a pale yellow to golden, oily liquid with a characteristic sweet, floral, and balsamic odor. Its physical and chemical properties can vary based on the grade of the oil.

Table 2: Physicochemical Properties of Ylang-Ylang Oil

| Property | Value | Reference |

| Appearance | Pale yellow to golden oily liquid | [5] |

| Odor | Sweet, floral, balsamic | [5] |

| Boiling Point | Approximately 264 °C | [6] |

| Density | 0.920 - 0.950 g/mL at 20°C | [5] |

| Flash Point | Approximately 88 °C | [6] |

| Refractive Index | 1.495 - 1.513 at 20°C | [5] |

Biological and Pharmacological Properties

Ylang-Ylang Oil and its constituents have been investigated for a range of biological activities. These properties are of significant interest for potential therapeutic applications.

Effects on the Nervous System

Ylang-Ylang Oil is traditionally used in aromatherapy for its calming and mood-lifting effects.[3] Studies have suggested that inhalation of the oil can lead to a reduction in blood pressure and heart rate, indicating a sedative effect.[7][8] Some of its major components, such as linalool, are known to have anxiolytic and sedative properties.[9]

Anti-inflammatory and Analgesic Effects

Research has indicated that Ylang-Ylang Oil possesses anti-inflammatory properties.[7] A study in mice demonstrated that the essential oil reduced neuropathic pain and associated anxiety, suggesting its potential in managing chronic pain conditions.[10] The anti-inflammatory effects may be attributed to the presence of compounds like β-caryophyllene, which is a known agonist of the cannabinoid receptor 2 (CB2).[2][11]

Antimicrobial Activity

The essential oil has shown antimicrobial activity against a range of bacteria and fungi, which may have applications in dermatology and as a natural preservative.[3]

Signaling Pathways

The diverse biological activities of Ylang-Ylang Oil can be attributed to the interaction of its components with various cellular signaling pathways. While research on the complete oil is ongoing, studies on its major constituents provide insights into its mechanisms of action.

NF-κB Signaling Pathway

Linalool, a major component of the oil, has been shown to down-regulate the NF-κB signaling pathway in liver cells.[6] This pathway is a key regulator of inflammation, and its inhibition by linalool likely contributes to the anti-inflammatory effects of Ylang-Ylang Oil.

MAPK Signaling Pathway

β-Caryophyllene, another significant component, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. The interaction of β-caryophyllene with the CB2 receptor can lead to the modulation of MAPK pathways like ERK1/2 and JNK1/2, contributing to its anti-inflammatory effects.[13]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

A standard method for analyzing the chemical composition of Ylang-Ylang Oil is Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Objective: To identify and quantify the volatile components of Ylang-Ylang Oil.

Methodology:

-

Sample Preparation: Dilute the Ylang-Ylang Oil sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1-10%.

-

GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the components based on their boiling points. An example program could be: initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, typically in split mode.

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode. The mass range is scanned from approximately 40 to 400 amu.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed. Components are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.

Safety and Handling

Ylang-Ylang Oil is generally considered safe for topical and aromatic use, but it can cause skin sensitization in some individuals. It is recommended to perform a patch test before extensive topical application. Safety Data Sheets (SDS) indicate that the oil may cause skin irritation and an allergic skin reaction.[15] It is harmful to aquatic life with long-lasting effects.[15] Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed when handling the concentrated oil.

Conclusion

References

- 1. Improvement of Ylang-Ylang Essential Oil Characterization by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. health.com [health.com]

- 8. brain-kick.de [brain-kick.de]

- 9. Ylang Ylang Oil - Benefits & Uses In Perfumery and Skin & Hair Care [newdirectionsaromatics.com]

- 10. researchgate.net [researchgate.net]

- 11. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. spectralabsci.com [spectralabsci.com]

- 15. Ylang Ylang Oil: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Natural Provenance of Ylangenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ylangenyl acetate" is a term that broadly encompasses the diverse array of acetate esters found within the essential oil of the ylang-ylang tree, Cananga odorata. These esters are significant contributors to the characteristic sweet, floral, and fruity aroma of the oil, which is a valuable ingredient in perfumery, cosmetics, and aromatherapy. For researchers and drug development professionals, understanding the natural sources, chemical diversity, and biosynthesis of these compounds is crucial for potential applications in pharmacology and biotechnology. This technical guide provides an in-depth overview of the natural origins of this compound, detailing its chemical composition, extraction and analytical protocols, and biosynthetic pathways.

Primary Natural Source: Cananga odorata

The sole natural source of this compound is the essential oil extracted from the flowers of Cananga odorata, a tropical tree belonging to the Annonaceae family. The composition of the essential oil, including the concentration of various acetate esters, is highly dependent on several factors, including the geographical origin, the stage of flower development at harvest, and the distillation fraction.

Geographical Variations in Composition

The relative abundance of different acetate esters in ylang-ylang oil varies significantly with the geographical location of cultivation. This variation is attributed to differences in climate, soil composition, and local cultivation and distillation practices.

| Component | Madagascar Origin (%) | Comoros Origin (%) | Other Reported Ranges (%) |

| Geranyl Acetate | 5.42[1] | 1.4 - 4.18[1] | < 15.0[2] |

| Benzyl Acetate | 2.82[1] | 0.55 - 5.02[1] | 10.0[3] |

| (E,E)-Farnesyl Acetate | - | - | - |

| Linalyl Acetate | - | - | 16.14 (in leaves)[4] |

| cinnamyl acetate | - | Higher content reported[1] | - |

| trans-Farnesyl acetate | - | Higher content reported[1] | - |

Table 1: Geographical Variation in the Percentage Composition of Major Acetate Esters in Cananga odorata Essential Oil. Note: "-" indicates data not specified in the cited sources.

Variation with Distillation Fraction

The process of steam distilling ylang-ylang flowers is often fractional, yielding different grades of essential oil (Extra, I, II, III, and Complete). The concentration of acetate esters, which are generally more volatile, is highest in the initial fractions.

| Component | Extra Grade (%) | First Grade (%) | Second Grade (%) | Third Grade (%) |

| Benzyl Acetate | 5.5 - 17.5[5] | - | - | - |

| Geranyl Acetate | 2.5 - 14.0[5] | - | - | - |

Table 2: Variation in Acetate Ester Composition with Steam Distillation Fraction of Cananga odorata Essential Oil. Note: "-" indicates data not specified in the cited sources.

Variation with Flower Development

The chemical composition of the essential oil also changes as the Cananga odorata flower matures.

| Component | Early Flowering (%) | Intermediate Flowering (%) | Mature Flowering (%) |

| Linalool | High | High | High |

| Geranyl Acetate | High | Dominant | Dominant |

| Benzyl Benzoate | High | Lower | - |

| Benzyl Acetate | - | - | High |

Table 3: Relative Abundance of Key Aromatic Compounds during Flower Development of Cananga odorata.[6] Note: This table indicates relative abundance rather than specific percentages.

Experimental Protocols

Extraction: Steam Distillation

Steam distillation is the primary method for extracting essential oils from Cananga odorata flowers.[7]

Methodology:

-

Plant Material Preparation: Freshly harvested, mature Cananga odorata flowers are used. The flowers should be free from any foreign matter.

-

Apparatus Setup: A distillation still, typically made of stainless steel, is loaded with the flower material. The still is connected to a steam generator and a condenser. A separator is placed at the outlet of the condenser to collect the distillate.

-

Distillation Process:

-

Steam is introduced into the bottom of the still and passes through the plant material.

-

The steam ruptures the oil glands in the flowers, releasing the volatile essential oil components.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

The temperature and pressure are carefully controlled during distillation. Optimal temperatures typically range from 60°C to 100°C.[8]

-

-

Condensation and Separation:

-

In the condenser, the vapor is cooled, causing it to condense back into a liquid form.

-

The liquid, a mixture of essential oil and water (hydrosol), is collected in a separator.

-

Due to their different densities and immiscibility, the essential oil forms a layer on top of the hydrosol and can be decanted.

-

-

Fractional Collection: For ylang-ylang oil, the distillation process is often fractional. The first portion of the distillate, collected over a shorter period, is termed "Extra" and is richest in the more volatile esters. Subsequent fractions (I, II, and III) are collected over longer periods. A "Complete" oil is obtained by a continuous, uninterrupted distillation.

Caption: Steam Distillation Workflow for Cananga odorata Essential Oil.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the individual components of ylang-ylang essential oil.

Methodology:

-

Sample Preparation: A dilute solution of the ylang-ylang essential oil is prepared in a suitable solvent, such as hexane or ethanol.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography:

-

Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the oil based on their boiling points and polarity.

-

Temperature Program: The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each component.

-

-

Data Analysis:

-

Identification: The mass spectrum of each component is compared to a spectral library (e.g., NIST, Wiley) for identification.

-

Quantification: The area of each peak in the gas chromatogram is proportional to the concentration of the corresponding component in the sample.

-

Caption: GC-MS Analysis Workflow for Ylang-Ylang Essential Oil.

Biosynthesis of Ylangenyl Acetates

The biosynthesis of the various acetate esters found in Cananga odorata involves several key metabolic pathways. The alcohol moieties of these esters are derived from the terpenoid and phenylpropanoid pathways, while the acetyl group is provided by acetyl-CoA.

Biosynthesis of Terpenoid-Derived Alcohols (Geraniol, Linalool, Farnesol)

The biosynthesis of monoterpene (C10) and sesquiterpene (C15) alcohols occurs through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways.

-

MEP Pathway (in plastids): This pathway produces the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for monoterpenes like geraniol and linalool.

-

MVA Pathway (in cytosol): This pathway also produces IPP and DMAPP, which are primarily used for the synthesis of sesquiterpenes like farnesol.

Geranyl pyrophosphate (GPP) is the precursor for monoterpenes, and farnesyl pyrophosphate (FPP) is the precursor for sesquiterpenes. Terpene synthases (TPS) then convert these pyrophosphates into the various terpene alcohols.

Biosynthesis of Phenylpropanoid-Derived Alcohols (Benzyl Alcohol, Cinnamyl Alcohol)

Aromatic alcohols are derived from the shikimate pathway, which produces the amino acid phenylalanine. Phenylalanine is then converted through a series of enzymatic reactions to produce compounds like benzyl alcohol and cinnamyl alcohol.

Ester Formation by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of ylangenyl acetates is the esterification of the alcohol moieties with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases.[9]

General Reaction:

Alcohol + Acetyl-CoA --(AAT)--> Acetate Ester + CoA

Specific AATs have affinities for different alcohol substrates. For example, geraniol acetyltransferase (GAT) would catalyze the formation of geranyl acetate, while benzyl alcohol acetyltransferase (BEAT) would produce benzyl acetate. The expression and activity of these AATs in the flowers of Cananga odorata are key determinants of the final composition of the essential oil.

Caption: Biosynthetic Pathways of Ylangenyl Acetates in Cananga odorata.

Conclusion

The term "this compound" refers to a complex mixture of acetate esters, primarily found in the essential oil of Cananga odorata. The composition of these esters is highly variable, influenced by geography, distillation practices, and flower maturity. The extraction and analysis of these compounds are well-established, with steam distillation and GC-MS being the principal techniques. The biosynthesis of ylangenyl acetates is a complex process involving the convergence of terpenoid and phenylpropanoid pathways with the action of alcohol acyltransferases. A thorough understanding of these factors is essential for the quality control of ylang-ylang oil and for exploring the potential applications of its constituent acetate esters in various scientific and industrial fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]

- 6. Identification and functional analysis of a deduced geraniol synthase from Camphora officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 8. distillequipment.com [distillequipment.com]

- 9. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

An In-depth Technical Guide to the Ylangenyl Acetate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ylangenyl acetate is a significant contributor to the characteristic floral and fruity aroma of ylang-ylang essential oil, a valuable ingredient in the fragrance and cosmetic industries. This bicyclic sesquiterpenoid ester's biosynthesis is a multi-step enzymatic process originating from the general isoprenoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the known enzymatic steps, offering experimental protocols for key enzyme assays, and presenting available quantitative data. The pathway begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) and proceeds through the formation of farnesyl pyrophosphate (FPP). A key multifunctional sesquiterpene synthase, CoTPS2, found in Cananga odorata, catalyzes the cyclization of FPP to form β-ylangene. The subsequent oxidation of β-ylangene to ylangenol and its final esterification to this compound are catalyzed by a putative cytochrome P450 monooxygenase and an uncharacterized acetyltransferase, respectively. This guide aims to serve as a foundational resource for researchers seeking to understand, engineer, and potentially harness this pathway for the sustainable production of this compound.

Introduction

The biosynthesis of this compound is a specialized branch of the broader terpenoid metabolic network in plants. Terpenoids, also known as isoprenoids, are the largest and most diverse class of natural products, with over 55,000 identified compounds. They are all synthesized from the common five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are produced through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids[2].

The biosynthesis of sesquiterpenes, which are C15 terpenoids, primarily utilizes farnesyl pyrophosphate (FPP) derived from the MVA pathway. This compound is a sesquiterpenoid ester, and its formation involves the cyclization of FPP, followed by hydroxylation and acetylation. This guide will focus on the core enzymatic steps leading to the formation of this compound, with a particular emphasis on the enzymes identified in ylang-ylang (Cananga odorata), the primary natural source of this aromatic compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Precursor Farnesyl Pyrophosphate (FPP): This stage is part of the general isoprenoid biosynthesis pathway.

-

Cyclization of FPP to β-Ylangene: This is the first committed step specific to the ylangene backbone formation.

-

Post-cyclization Modifications: This stage involves the conversion of β-ylangene into this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of FPP begins with the condensation of two molecules of acetyl-CoA in the MVA pathway, which proceeds through a series of enzymatic reactions to produce IPP. IPP is then isomerized to DMAPP. Subsequently, a head-to-tail condensation of DMAPP and IPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the C10 intermediate geranyl pyrophosphate (GPP). Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP to form the C15 sesquiterpene precursor, FPP.

Stage 2: Cyclization of FPP to β-Ylangene

The crucial step in the formation of the ylangene scaffold is the cyclization of the linear FPP molecule. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs). In ylang-ylang (Cananga odorata var. fruticosa), a multifunctional sesquiterpene synthase, designated as CoTPS2 , has been identified and functionally characterized[3]. This enzyme is responsible for the conversion of FPP into three sesquiterpene products: β-ylangene, β-copaene, and β-cubebene[3].

The catalytic mechanism of sesquiterpene synthases involves the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, rearrangements, and deprotonations, guided by the enzyme's active site, to yield the final terpene product(s).

Stage 3: Post-cyclization Modifications to this compound

Following the formation of the β-ylangene backbone, two additional enzymatic steps are required to produce this compound:

-

Hydroxylation of β-Ylangene to Ylangenol: This step is presumed to be catalyzed by a cytochrome P450 monooxygenase (P450). While a specific P450 responsible for this reaction in C. odorata has not yet been functionally characterized, P450s are well-known for their role in the functional diversification of terpenoids through hydroxylation reactions.

-

Acetylation of Ylangenol to this compound: The final step is the esterification of the hydroxyl group of ylangenol with an acetyl group. This reaction is catalyzed by an alcohol acetyltransferase (AAT) . The specific AAT responsible for the formation of this compound in ylang-ylang has not been identified to date. However, plant AATs belong to the diverse BAHD superfamily of acyltransferases, which are known to catalyze the formation of a wide range of esters, including those of terpenoid alcohols[4].

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor FPP to this compound.

Experimental Workflow for Terpene Synthase Characterization

The following diagram outlines a typical workflow for the identification and functional characterization of a terpene synthase like CoTPS2.

References

- 1. Metabolic Flux Analysis for Biosynthesis of Volatile Terpenoids in Model ... - Somnath Koley - Google Böcker [books.google.se]

- 2. english.cas.cn [english.cas.cn]

- 3. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aadreaessentials.com [aadreaessentials.com]

Physicochemical Properties of Ylangenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangenyl acetate (CAS No. 90039-63-7) is a sesquiterpenoid ester, a class of organic compounds prevalent in the essential oils of many plants. As a natural product, it holds potential for investigation in various scientific domains, including pharmacology and materials science.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also presents data for structurally related and well-characterized terpenoid acetates to offer a comparative context for researchers.

Core Physicochemical Properties

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 90039-63-7 | [1] |

| Molecular Formula | C₁₇H₂₆O₂ | [1] |

| Molecular Weight | 262.39 g/mol | [1] |

| Physical Description | Oil / Typically exists as solids at room temperature | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Comparative Physicochemical Data

To provide a frame of reference, the following table summarizes the physicochemical properties of other common terpenoid acetates. These compounds share structural similarities with this compound and their properties can offer insights into its expected characteristics.

Table 2: Physicochemical Properties of Structurally Related Terpenoid Acetates

| Property | Linalyl Acetate | Geranyl Acetate | Eugenyl Acetate | Neryl Acetate | Prenyl Acetate |

| CAS Number | 115-95-7[4] | 105-87-3[5] | 93-28-7 | 141-12-8[6] | 1191-16-8[7] |

| Molecular Formula | C₁₂H₂₀O₂[8] | C₁₂H₂₀O₂[5] | C₁₂H₁₄O₃ | C₁₂H₂₀O₂[6] | C₇H₁₂O₂[7] |

| Molecular Weight | 196.29 g/mol [8] | 196.29 g/mol [5] | 206.24 g/mol | 196.29 g/mol [6] | 128.17 g/mol [7] |

| Boiling Point | 220 °C[4] | 240-245 °C[5] | 281-286 °C | 134 °C at 25 mmHg[6] | 151-152 °C at 752 mmHg[7] |

| Melting Point | < 25 °C[9] | < 25 °C[5] | 29-31 °C | < 25 °C[6] | Not Available |

| Density | 0.895 g/cm³[8] | 0.916 g/cm³ at 15 °C[5] | 1.079 g/mL at 25 °C | 0.91 g/mL at 25 °C[6] | 0.917 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.449 - 1.452[10] | Not Available | n20/D 1.518 | n20/D 1.460[6] | n20/D 1.43[7] |

| Solubility in Water | Insoluble[8] | Insoluble[5] | Insoluble | 34.51-773.28 mg/L at 20°C[6] | Not Available |

| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether[11] | Soluble in organic solvents[5] | Soluble in ether, fixed oils[12] | Not Available | Not Available |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Capillary tube (sealed at one end)

-

Small test tube or sample vial

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Sample of this compound

Procedure:

-

A small amount of the this compound sample is placed into the small test tube or sample vial.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated gradually in the heating apparatus.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.

Determination of Solubility

The following qualitative method can be used to assess the solubility of this compound in various solvents.

Materials:

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, acetone, hexane, dichloromethane)

-

Sample of this compound

-

Vortex mixer or stirring rod

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The tubes are agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).

-

The mixture is then allowed to stand and observed for the presence of any undissolved solid or for the formation of a homogenous solution.

-

The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble).

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not well-documented in the current literature, studies on structurally similar compounds can provide valuable insights. For instance, linalyl acetate, a monoterpenoid acetate, has been shown to possess anti-inflammatory properties by attenuating the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13]

The NF-κB signaling cascade is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Linalyl acetate has been observed to inhibit this process by suppressing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[13]

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of linalyl acetate as a representative example of how a terpenoid acetate might modulate cellular signaling.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While specific experimental data for several key properties are currently lacking, the provided comparative data for structurally similar compounds offers a valuable resource for researchers. The detailed experimental protocols serve as a practical guide for the determination of these properties. Furthermore, the exploration of the biological activity of the related compound, linalyl acetate, provides a potential avenue for future research into the pharmacological effects of this compound. Further empirical studies are warranted to fully characterize this promising natural product.

References

- 1. This compound | 90039-63-7 [m.chemicalbook.com]

- 2. This compound | CAS 90039-63-7 | ScreenLib [screenlib.com]

- 3. 伊兰根酯乙酸酯 | this compound | CAS 90039-63-7 | 天然产物 | 美国InvivoChem [invivochem.cn]

- 4. Linalyl acetate | 115-95-7 [chemicalbook.com]

- 5. Geranyl acetate - Wikipedia [en.wikipedia.org]

- 6. NERYL ACETATE CAS#: 141-12-8 [m.chemicalbook.com]

- 7. Prenyl acetate = 98 , stabilized, FG 1191-16-8 [sigmaaldrich.com]

- 8. Linalyl acetate - Wikipedia [en.wikipedia.org]

- 9. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Eugenyl Acetate | C12H14O3 | CID 7136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ylangenyl Acetate: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangenyl acetate is a sesquiterpenoid acetate, a class of natural products of significant interest in chemical and pharmaceutical research due to their diverse biological activities. This technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of experimentally acquired spectra in publicly available databases, this guide presents predicted data based on the known structure of the parent alcohol, ylangenol, and established spectroscopic principles for related compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate further research.

Predicted Spectral Data

The spectral data presented below are predicted based on the structure of this compound, derived from ylangenol. These predictions are intended to serve as a reference for researchers aiming to identify or characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5-5.0 | m | 2H | Protons on the carbon bearing the acetate |

| ~5.3 | br s | 1H | Olefinic proton |

| ~2.05 | s | 3H | Acetate methyl protons |

| 0.8 - 2.5 | m | ~20H | Aliphatic and allylic protons |

¹³C NMR (Predicted, CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170-171 | C | Carbonyl carbon of acetate |

| ~140-150 | C | Quaternary olefinic carbon |

| ~115-125 | CH | Olefinic methine carbon |

| ~70-80 | CH₂ | Carbon bearing the acetate |

| ~60-70 | C | Quaternary carbons in the ring system |

| ~40-60 | CH | Methine carbons in the ring system |

| ~20-40 | CH₂ | Methylene carbons in the ring system |

| ~21 | CH₃ | Acetate methyl carbon |

| ~15-30 | CH₃ | Methyl carbons on the ring system |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Interpretation |

| 262 | [M]⁺ (Molecular Ion) |

| 202 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 187 | [M - CH₃COOH - CH₃]⁺ (Loss of acetic acid and a methyl group) |

| 43 | [CH₃CO]⁺ (Acetyl cation - often a base peak) |

Infrared (IR) Spectroscopy

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Alkanes |

| ~1735-1745 | C=O stretch | Ester (acetate) |

| ~1230-1240 | C-O stretch | Ester (acetate) |

| ~1370 | C-H bend | Methyl |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of purified this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound oil directly onto the ATR crystal.

-

Alternatively, if the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.

The Discovery and Isolation of Ylangenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ylangenyl acetate (CAS No. 90039-63-7) is a sesquiterpenoid natural product that has been identified in the fruits of Schisandra chinensis. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, isolation, and known properties. Due to the limited availability of detailed public data on this compound, this document also presents generalized experimental protocols for its isolation and analysis based on methodologies reported for similar sesquiterpenoids from its natural source. Furthermore, it discusses the potential biological activities of this compound in the context of related compounds found in Schisandra chinensis, a plant with a long history in traditional medicine. This guide aims to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Introduction

Schisandra chinensis is a plant of significant interest in the field of natural product chemistry and pharmacology, known to produce a rich diversity of bioactive compounds, including lignans, triterpenoids, and sesquiterpenoids. Among the lesser-studied constituents is this compound, a sesquiterpenoid acetate. While detailed characterization and biological evaluation of this compound are not extensively reported in publicly available literature, its structural class and origin suggest potential for interesting biological activities. This document collates the existing information on this compound and provides a framework for its further investigation.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in the literature. The available information is summarized in Table 1. For context, properties of the structurally related and well-studied monoterpenoid, linalyl acetate, are included.

Table 1: Physicochemical Properties of this compound and Linalyl Acetate

| Property | This compound | Linalyl Acetate (for comparison) |

| CAS Number | 90039-63-7 | 115-95-7 |

| Molecular Formula | C₁₇H₂₆O₂ | C₁₂H₂₀O₂ |

| Molecular Weight | 262.39 g/mol | 196.29 g/mol |

| Physical Form | Oil[1] | Colorless liquid |

| Boiling Point | Data not available | 220 °C |

| Density | Data not available | 0.895 g/cm³ |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Insoluble in water |

Experimental Protocols

Isolation of this compound from Schisandra chinensis

A specific, detailed protocol for the isolation of this compound has not been published. However, based on general methods for the isolation of sesquiterpenoids from Schisandra chinensis fruits, a representative experimental workflow is described below.[2][3][4]

3.1.1. Extraction

-

Maceration: Air-dried and powdered fruits of Schisandra chinensis are macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sesquiterpenoids, including this compound, are expected to be enriched in the less polar fractions (n-hexane and ethyl acetate).

-

Fraction Concentration: Each fraction is concentrated under reduced pressure.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like sesquiterpenoid acetates.

-

Sample Preparation: The purified compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions (Typical):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a steady rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of novel or isolated compounds.

-

Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectra to be Acquired:

-

¹H NMR

-

¹³C NMR

-

2D NMR (COSY, HSQC, HMBC) for complete structural assignment.

-

Note: Specific, publicly available NMR and MS spectral data for this compound are currently limited. Researchers would need to acquire this data upon successful isolation.

Biological Activity

Direct studies on the biological activity of this compound are not widely reported. However, numerous sesquiterpenoids isolated from Schisandra chinensis have demonstrated interesting bioactivities, suggesting potential avenues of investigation for this compound.

Table 2: Reported Biological Activities of Sesquiterpenoids from Schisandra chinensis

| Compound Class | Reported Activity | Cell Lines/Model | Reference |

| Sesquiterpenoids | Hepatoprotective | APAP-induced LO2 cell damage | [1][5][6] |

| Sesquiterpenes | Cytotoxic | Caco-2, MCF-7, HeLa, Lncap, HepG2, MDA-MB231 | [3] |

| Sesquiterpenoids | α-Glucosidase Inhibition, Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | [7] |

| Triterpenoids | Cytotoxic | Leukemia and HeLa cells | [8] |

Given these findings, it is plausible that this compound may also possess hepatoprotective, cytotoxic, or anti-inflammatory properties. Further research is required to confirm these potential activities.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and identification of this compound from Schisandra chinensis.

Hypothetical Signaling Pathway for Investigation

Based on the cytotoxic activities of related sesquiterpenoids from Schisandra, a potential mechanism of action for this compound could involve the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

Conclusion

This compound represents an understudied natural product from Schisandra chinensis. While its definitive discovery and detailed characterization are not well-documented, its classification as a sesquiterpenoid from a medicinally important plant makes it a compound of interest for further research. This guide provides a starting point for scientists by summarizing the known information and presenting established methodologies for its isolation and analysis. Future studies should focus on the complete structural elucidation of this compound using modern spectroscopic techniques and a thorough investigation of its potential biological activities, particularly in the areas of hepatoprotection and cancer biology.

References

- 1. Four sesquiterpenoids from the vegetable raw material Schisandra chinensis (Turcz.) Baill.: leaves and stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Nortriterpenoid, a Sesquiterpene and Hepatoprotective Lignans Isolated from the Fruit of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical investigation of sesquiterpenes from the fruits of Schisandra chinensis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Structurally Diverse Sesquiterpenoids with NO Production and α-Glucosidase Inhibitory Activities from the Fruits of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ylangenyl Acetate: A Technical Review of a Sesquiterpenoid Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ylangenyl acetate is a sesquiterpenoid acetate ester found in nature, notably in the fruits of Schisandra chinensis[1]. As a member of the vast class of sesquiterpenoids, it holds potential for various biological activities. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific data on this compound itself. This technical guide provides a summary of the available information on this compound and supplements it with a broader overview of the known biological activities, mechanisms of action, and experimental protocols relevant to sesquiterpenoid acetates as a class. This approach aims to offer a foundational understanding and a framework for future research into this specific molecule.

Chemical and Physical Properties

This compound is a sesquiterpenoid, a class of terpenes composed of three isoprene units. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 90039-63-7 | [1][2][3] |

| Molecular Formula | C₁₇H₂₆O₂ | [1] |

| Molecular Weight | 262.39 g/mol | [1] |

| Physical Description | Oil | [1] |

| Natural Source | Fruits of Schisandra chinensis | [1] |

Synthesis

Hypothetical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the esterification of ylangenol.

Materials:

-

Ylangenol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography column (for purification)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve ylangenol in a suitable volume of anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add an excess of acetic anhydride (typically 1.5-2 equivalents) followed by a catalytic amount of pyridine.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (ylangenol) is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

Direct studies on the biological activities and mechanism of action of this compound are not available in the peer-reviewed literature. However, the broader class of sesquiterpenoids and their acetate derivatives are known to exhibit a wide range of pharmacological effects.[4][5][6][7][8] These activities provide a strong rationale for investigating this compound for similar properties.

Known Activities of Sesquiterpenoid Acetates and Related Compounds

-

Anti-inflammatory Activity: Many sesquiterpenoids demonstrate anti-inflammatory properties.[4][6] The proposed mechanisms often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would reduce the production of inflammatory mediators like prostaglandins and cytokines.[6]

-

Antimicrobial Activity: Sesquiterpenoids have been reported to have activity against a range of bacteria and fungi.[4][8] The lipophilic nature of these compounds allows them to interact with microbial cell membranes, potentially disrupting their integrity and function.

-

Antioxidant Activity: Some sesquiterpenoids can act as antioxidants, scavenging free radicals and reducing oxidative stress, which is implicated in a variety of chronic diseases.[4]

-

Cytotoxic and Anti-cancer Activity: Certain sesquiterpenoids have been shown to exhibit cytotoxicity against various cancer cell lines.[5][8] The mechanisms can be diverse, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Potential Signaling Pathways

Based on the activities of related compounds, a potential mechanism of action for the anti-inflammatory effects of a sesquiterpenoid acetate like this compound could involve the modulation of the NF-κB signaling pathway.

Caption: Potential modulation of the NF-κB pathway by this compound.

Quantitative Data

There is a notable absence of quantitative data (e.g., IC₅₀, LD₅₀, MIC values) specifically for this compound in the published literature. To provide a reference point, the table below includes data for other structurally related or functionally analogous acetate esters that have been studied.

| Compound | Biological Activity | Assay | Result | Source |

| Linalyl Acetate | Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction in edema | [9] |

| Linalyl Acetate | Antimalarial | In vitro against Plasmodium falciparum | IC₅₀ values reported | [10] |

| Geranyl Acetate | Antimicrobial | Various bacterial strains | MIC values reported | [10] |

| Neryl Acetate | Skin Barrier Function | Human skin explant model | Upregulation of skin barrier genes | [11] |

| Eugenyl Acetate | Antioxidant | DPPH assay | High antioxidant potential | [12] |

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its classification as a sesquiterpenoid acetate suggests potential for a range of biological activities, there is a clear and urgent need for dedicated research to elucidate its specific properties. Future investigations should focus on:

-

Isolation and Purification: Developing efficient methods for isolating this compound from its natural source, Schisandra chinensis, or establishing a reliable synthetic route to obtain sufficient quantities for biological testing.

-

Biological Screening: Conducting a comprehensive screening of this compound for various biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, using established in vitro and in vivo models.

-

Mechanism of Action Studies: For any confirmed biological activities, undertaking detailed mechanistic studies to identify the molecular targets and signaling pathways involved.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a therapeutic agent.

This technical guide serves as a starting point for researchers and drug development professionals interested in this compound, highlighting both the limited current knowledge and the promising avenues for future exploration. The broader context provided by the study of other sesquiterpenoid acetates offers a solid foundation upon which to build a research program dedicated to this intriguing natural compound.

References

- 1. This compound | CAS 90039-63-7 | ScreenLib [screenlib.com]

- 2. This compound CAS#: 90039-63-7 [m.chemicalbook.com]

- 3. This compound | 90039-63-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Biological Activities of Sesquiterpenoidsï¼ A Review [syfjxzz.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]

- 12. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Sesquiterpenes from Ylang-Ylang (Cananga odorata) Oil: A Technical Guide for Drug Development

Foreword: The essential oil of ylang-ylang (Cananga odorata), renowned for its exotic fragrance, is a complex reservoir of bioactive phytochemicals. Among these, sesquiterpenes represent a significant class of compounds with burgeoning interest in the pharmaceutical and therapeutic sectors. This technical guide provides an in-depth overview of the major sesquiterpenes found in ylang-ylang oil, their quantified presence, established biological activities, and the experimental methodologies used for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological potential of these natural compounds.

Chemical Composition of Sesquiterpenes in Ylang-Ylang Oil

The sesquiterpene hydrocarbon content of ylang-ylang oil is a defining characteristic, with concentrations varying based on the geographical origin, flower maturity, and the specific fraction of the distillation process. Later fractions (grades II and III) are notably richer in these less volatile compounds. The primary analytical method for quantification is Gas Chromatography-Mass Spectrometry (GC-MS). A summary of the major sesquiterpenes and their reported concentrations from various studies is presented below.

| Sesquiterpene Compound | Chemical Class | Reported Concentration (%) | Key References |

| β-Caryophyllene | Bicyclic Sesquiterpene | 5.27 - 26.8% | [1][2][3] |

| Germacrene D | Monocyclic Sesquiterpene | 7.26 - 15.3% | [1][2][3] |

| α-Humulene (α-Caryophyllene) | Monocyclic Sesquiterpene | ~7.1% | [2] |

| (E,E)-α-Farnesene | Acyclic Sesquiterpene | 13.65 - 24.8% | [1] |

| δ-Cadinene | Bicyclic Sesquiterpene | 3.72 - 6.0% | [1] |

| γ-Muurolene | Bicyclic Sesquiterpene | Present, variable | [2] |

Pharmacological Activities and Therapeutic Potential

The sesquiterpenes identified in ylang-ylang oil exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug lead discovery.

Anti-inflammatory Activity

β-Caryophyllene and α-Humulene: These are the most extensively studied sesquiterpenes for their anti-inflammatory properties. They have been shown to significantly reduce inflammation in various experimental models. Their mechanism of action involves the inhibition of key inflammatory mediators. This includes the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Furthermore, they inhibit the expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). A crucial aspect of their anti-inflammatory effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.

Antimicrobial and Antifungal Activity

Germacrene D: This compound has demonstrated notable antibacterial and antifungal properties. Its proposed mechanism of action involves the disruption of microbial cell membrane integrity, leading to increased permeability and cell death. It has also been suggested as a potential adjuvant to be used with existing aminoglycoside and azole antifungal drugs.[4]

δ-Cadinene and γ-Muurolene: Both of these sesquiterpenes have been reported to possess antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5][6][7]

Cytotoxic and Anticancer Activity

β-Caryophyllene: This sesquiterpene has shown selective anti-proliferative effects against various cancer cell lines. It can induce apoptosis (programmed cell death) through pathways involving nuclear condensation and the disruption of the mitochondrial membrane potential.

Germacrene D and δ-Cadinene: Studies have indicated that Germacrene D exhibits cytotoxic effects against certain cancer cell lines.[8] Similarly, δ-Cadinene has been found to induce apoptosis and inhibit the proliferation of human ovarian cancer cells.[5][9]

Insecticidal and Repellent Activity

Ylang-ylang oil and its constituent sesquiterpenes, particularly Germacrene D, have been recognized for their insecticidal and repellent properties against various insects, including mosquitoes and aphids.[10][11] The oil has shown significant larvicidal activity against Culex quinquefasciatus.[12]

Antioxidant and Neuroprotective Effects

(E,E)-α-Farnesene: This acyclic sesquiterpene has been reported to possess antioxidant properties.[13][14] Pretreatment with farnesene has been shown to suppress cytotoxicity and oxidative stress in neuronal cells, suggesting a neuroprotective potential.[13]

Experimental Protocols

This section details the standard methodologies for the extraction, analysis, and bio-evaluation of sesquiterpenes from ylang-ylang oil.

Extraction of Ylang-Ylang Essential Oil

3.1.1 Hydrodistillation: This is the most common traditional method for extracting ylang-ylang oil.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Fresh, mature ylang-ylang flowers (e.g., 100 g) are placed in a round-bottom flask with a significant volume of distilled water (e.g., 1500 mL).

-

The mixture is heated to boiling. The resulting steam, carrying the volatile oil components, rises and passes into a condenser.

-

The condenser, cooled by circulating cold water (e.g., 4°C), liquefies the steam and vapor.

-

The condensate (hydrosol and essential oil) is collected in a graduated burette. Due to their immiscibility, the oil separates from the aqueous layer.

-

The oil is collected and dried over anhydrous sodium sulfate to remove residual water.

-

3.1.2 Supercritical Fluid Extraction (SFE): A modern, "green" alternative that uses supercritical CO₂ as a solvent.

-

Apparatus: Supercritical Fluid Extraction system.

-

Procedure:

-

Ground plant material (e.g., 3.0 g) is packed into an extraction vessel.

-

Supercritical carbon dioxide (CO₂) is passed through the vessel at a controlled temperature and pressure (e.g., 45°C and 300 bar). The high diffusivity of supercritical CO₂ allows it to efficiently penetrate the plant matrix.

-

The CO₂, now containing the dissolved essential oil, flows to a separator.

-

In the separator, the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power and release the extracted oil.

-

The extracted oil is collected, while the CO₂ can be recycled.

-

Chemical Analysis

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile compounds.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: Typically a non-polar capillary column such as HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Final hold: Maintain 240°C for a specified time.

-

-

Injection: 1 µL of the oil (often diluted in a solvent like methanol) is injected in split mode (e.g., 1:25 ratio).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: e.g., 50-550 amu.

-

-

Component Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

Bioassays for Pharmacological Activity

3.3.1 Carrageenan-Induced Paw Edema (Anti-inflammatory): A classic in vivo model for acute inflammation.

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Procedure:

-

The basal volume of the rat's right hind paw is measured using a plethysmometer.

-

The test compound (e.g., isolated sesquiterpene) or a control vehicle is administered orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug like indomethacin.

-

After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan (e.g., 0.1 mL) is injected into the sub-plantar surface of the right hind paw to induce inflammation.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

3.3.2 MTT Assay (Cytotoxicity): A colorimetric assay to assess cell viability.

-

Principle: Measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.

-

Procedure:

-

Cancer cells (e.g., HCT116, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test sesquiterpene and incubated for a further period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and an MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for approximately 4 hours.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ (concentration inhibiting 50% of cell growth) is calculated.

-

Visualized Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the investigation of sesquiterpenes from ylang-ylang oil is depicted below.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

β-Caryophyllene and α-Humulene exert significant anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. The sesquiterpenes interfere with this cascade, preventing NF-κB activation.